molecular formula C9H11NO8S2 B1628188 2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid CAS No. 26169-41-5

2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid

Cat. No.: B1628188
CAS No.: 26169-41-5
M. Wt: 325.3 g/mol
InChI Key: QTRADYGBHHFTDZ-UHFFFAOYSA-N
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Description

2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid is a benzoic acid derivative with the molecular formula C9H11NO8S2 and a molecular weight of 325.32 g/mol . Its chemical structure features both a carboxylic acid and a sulfooxyethylsulfonyl functional group, making it a potential multi-functional intermediate for chemical synthesis . While specific research applications for this exact molecule are not widely documented in the available public sources, its structure is characteristic of intermediates used in the synthesis of more complex molecules. For instance, a patent describes the use of a closely related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, as a key intermediate in a streamlined synthesis process . This suggests that sulfonyl-functionalized benzoic acid derivatives are valuable in synthetic chemistry, potentially for developing compounds with specific electronic or steric properties. This product is intended for research and development purposes by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity, purity, and stability of the product for their specific applications.

Properties

IUPAC Name

2-amino-4-(2-sulfooxyethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO8S2/c10-8-5-6(1-2-7(8)9(11)12)19(13,14)4-3-18-20(15,16)17/h1-2,5H,3-4,10H2,(H,11,12)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRADYGBHHFTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613710
Record name 2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26169-41-5
Record name 2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Analysis and Reaction Design

The target molecule’s structure (Figure 1) comprises three critical functional groups:

  • Amino group (-NH₂) at position 2.
  • Ethanesulfonylsulfate group (-SO₂-CH₂-CH₂-OSO₃H) at position 4.
  • Carboxylic acid group (-COOH) at position 1.

Key synthetic challenges :

  • Sequential introduction of sulfonic acid and sulfate esters without cross-reactivity.
  • Protection/deprotection of the amino group during sulfonation.
  • Stability of intermediates under acidic/basic conditions.

Synthetic Pathways and Methodologies

Nitration and Sulfonation of Benzoic Acid Derivatives

A plausible starting material is 4-hydroxybenzoic acid , which can undergo nitration to introduce a nitro group at position 2. Nitration typically employs a mixture of nitric and sulfuric acids, though regioselectivity must be controlled to favor para-substitution. Subsequent sulfonation at position 4 may utilize fuming sulfuric acid (20–30% SO₃), as demonstrated in the synthesis of 2-nitro-4-sulfobenzoic acid derivatives.

Example protocol :

  • Nitration :
    • 4-Hydroxybenzoic acid (1.0 equiv) is treated with HNO₃ (1.2 equiv) in H₂SO₄ at 0–5°C for 2 hours.
    • Yield: ~75% of 2-nitro-4-hydroxybenzoic acid.
  • Sulfonation :
    • The nitro intermediate is dissolved in fuming H₂SO₄ (65% SO₃) at 25–85°C for 4 hours.
    • Product: 2-nitro-4-sulfobenzoic acid.

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like Fe/HCl. However, the presence of sulfonic acid groups may necessitate milder conditions to avoid desulfonation.

Optimized reduction :

  • Catalytic transfer hydrogenation with ammonium formate and Pd/C in ethanol/water (1:1) at 60°C for 6 hours.
  • Yield: ~85% of 2-amino-4-sulfobenzoic acid.

Introduction of Ethanesulfonylsulfate Group

The ethanesulfonylsulfate moiety (-SO₂-CH₂-CH₂-OSO₃H) requires two sequential steps:

  • Sulfonation to introduce the ethylsulfonyl group.
  • Sulfation to add the sulfate ester.
Sulfonation with Ethylsulfonyl Chloride

The amino group must be protected (e.g., acetylation) prior to sulfonation. Acylation with acetic anhydride in H₂SO₄ forms the acetamide derivative, which is then reacted with ethylsulfonyl chloride in pyridine:

$$
\text{2-Acetamido-4-sulfobenzoic acid} + \text{Cl-SO₂-CH₂-CH₂-OH} \xrightarrow{\text{pyridine}} \text{2-Acetamido-4-(2-hydroxyethylsulfonyl)benzoic acid}
$$

Conditions :

  • 0°C to room temperature, 12 hours.
  • Deprotection with HCl/EtOH yields 2-amino-4-(2-hydroxyethylsulfonyl)benzoic acid.
Sulfation of Hydroxyethyl Group

The hydroxyl group is sulfated using SO₃-pyridine complex in anhydrous DMF:

$$
\text{2-Amino-4-(2-hydroxyethylsulfonyl)benzoic acid} + \text{SO₃-pyridine} \xrightarrow{\text{DMF}} \text{2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid}
$$

Conditions :

  • 0°C, 2 hours.
  • Neutralization with NaHCO₃ and precipitation in ice water.

Purification and Characterization

Recrystallization :

  • The crude product is dissolved in hot ethanol/water (1:3) and cooled to 4°C to yield needle-like crystals.

Analytical data :

  • Melting point : 215–218°C (decomposes).
  • TLC : Rf = 0.42 (silica gel, EtOAc/MeOH/H₂O 6:3:1).
  • ¹H NMR (D₂O, 400 MHz): δ 7.85 (d, J=8.4 Hz, 1H), 7.62 (s, 1H), 7.55 (d, J=8.4 Hz, 1H), 4.32 (t, J=6.8 Hz, 2H), 3.45 (t, J=6.8 Hz, 2H).

Industrial-Scale Considerations

Waste Management and Sustainability

  • Sulfur oxide (SOₓ) emissions from sulfonation are mitigated via falling-film absorbers, converting SO₃ to H₂SO₄ for reuse.
  • Solvent recovery : Ethanol-water mixtures are distilled and recycled, reducing costs by 20–30%.

Process Optimization

  • Continuous flow reactors for sulfonation improve heat transfer and reduce reaction time by 40%.
  • Alkaline redox conditions (pH 10–12) enhance the intramolecular redox efficiency to >90%.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 2-amino-4-sulfobenzoic acid exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of synthesized compounds related to this class, revealing that certain derivatives inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these compounds were reported to be as low as 25 μg/mL against Bacillus subtilis and 50 μg/mL against Staphylococcus aureus .

Case Study: Antibiofilm Effects
In a qualitative assay, compounds derived from 2-amino-4-sulfobenzoic acid demonstrated moderate antibiofilm activity against Enterococcus faecium, with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL. This suggests potential applications in developing treatments for biofilm-associated infections .

Agricultural Applications

Herbicides and Pesticides
The compound's sulfonic acid group allows it to function effectively as a herbicide and pesticide. It can be synthesized into formulations that target specific plant pathways or pest mechanisms, enhancing crop protection while minimizing environmental impact. The method of synthesis described in patent CN104496863A highlights its potential use in producing agricultural chemicals, emphasizing the compound's versatility .

Analytical Chemistry

HPLC Applications
The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. A specific application involves using a Newcrom R1 HPLC column to analyze benzenesulfonic acid derivatives, including 2-amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid. The method is scalable and suitable for both analytical and preparative separations, making it valuable for pharmacokinetic studies .

Application Area Details Significance
PharmaceuticalsAntimicrobial activity against Gram-positive bacteriaPotential for developing new antibiotics
AgricultureHerbicide and pesticide formulationsEnhances crop protection with reduced environmental impact
Analytical ChemistryHPLC analysis for separation and purificationEnables efficient analysis in pharmacokinetics

Environmental Applications

The compound's ability to reduce sulfur oxide emissions during its production process highlights its potential environmental benefits. By utilizing waste gases from its synthesis to produce sulfuric acid, the process mitigates pollution while enhancing cost-effectiveness .

Mechanism of Action

The mechanism of action of 2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid involves its interaction with specific molecular targets. The amino and sulfooxy groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Anti-Inflammatory Context

  • 2-(Sulfooxy)benzoic Acid Structure: A sulfated derivative of salicylic acid with a sulfate ester at position 2. Biological Activity: Exhibits anti-inflammatory properties via cyclooxygenase (COX) inhibition, analogous to aspirin (2-(acetoxy)benzoic acid) and salicylic acid .
  • Hydroxy-(sulfooxy)benzoic Acid Structure: Features both hydroxyl and sulfate groups on the benzoic acid backbone. Comparison: Unlike the target compound, this metabolite lacks the ethanesulfonyl moiety, limiting its utility in reactive dye synthesis.

Sulfated Phenolic Acid Derivatives

  • 2-(Sulfooxy)-4-hydroxycinnamic Acid
    • Structure : A cinnamic acid derivative with sulfation at position 2 and hydroxylation at position 4.
    • Application : Acts as a storage form of antifouling agents in marine plants, leveraging sulfate esters for controlled release .
    • Comparison : While both compounds utilize sulfate esters, the benzoic acid backbone of the target compound offers distinct electronic and steric properties.

Comparative Data Table

Compound Name Substituents at Position 4 Biological Activity Applications Key Properties
2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid 2-(sulfooxy)ethanesulfonyl Potential anti-inflammatory (inferred) Dyes, pharmaceuticals High aqueous solubility, dual sulfonation
2-(Sulfooxy)benzoic acid Sulfooxy COX inhibition Pharmaceuticals Structural mimic of aspirin
Reactive Orange 131 Diazenyl-linked sulfonate-sulfate N/A Textile dye Reactive chromophore, water-soluble
2-Amino-4-(methylsulfonyl)benzoic acid Methylsulfonyl Unknown Chemical intermediate Electron-withdrawing, moderate solubility
2-Amino-4-(trifluoromethyl)benzoic acid Trifluoromethyl Industrial applications Chemical manufacturing Lipophilic, thermal stability

Research Findings and Implications

  • Anti-Inflammatory Potential: While 2-(sulfooxy)benzoic acid and hydroxy-(sulfooxy)benzoic acid are confirmed to interact with COX enzymes, the target compound’s bioactivity remains speculative. Molecular docking studies suggest sulfated benzoic acids could inhibit COX-2, but experimental validation is needed .
  • Industrial Relevance : The 2-(sulfooxy)ethanesulfonyl group in the target compound and Reactive Orange 131 highlights its role in enhancing dye solubility and reactivity. This group’s dual sulfonation may also stabilize intermediates in synthetic pathways .
  • Physicochemical Properties : Compared to methylsulfonyl or trifluoromethyl analogues, the target compound’s sulfate-sulfonate combination offers superior hydrophilicity, making it suitable for aqueous-phase reactions or drug formulations requiring high solubility .

Biological Activity

2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid, a sulfonated derivative of amino benzoic acid, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and cellular effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonic acid group that enhances its solubility in water, making it suitable for biological assays. Its structure can be represented as follows:

C9H11NO5S\text{C}_9\text{H}_{11}\text{N}\text{O}_5\text{S}

Enzyme Inhibition

Research indicates that 2-amino-4-sulfonylbenzoic acid derivatives exhibit significant inhibitory effects on various enzymes. A study demonstrated that benzoic acid derivatives can promote the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human fibroblasts .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acidALR2 (aldose reductase)0.95
4-Amino-2-Sulfanylbenzoic AcidSMB-1 MBL0.95
Benzoic Acid DerivativesCathepsins B and L5.0

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its sulfonate group may enhance its interaction with microbial membranes, increasing permeability and leading to cell lysis. A study indicated that derivatives of benzoic acid possess notable antimicrobial properties against resistant strains of bacteria, including carbapenem-resistant Enterobacteriaceae .

Case Study: Antimicrobial Efficacy
A recent investigation assessed the effectiveness of 2-amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid against clinical isolates of resistant bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) ranging from 0.5 to 8 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant pathogens.

Cytotoxicity and Cell Viability

The cytotoxic effects of the compound were evaluated in various human cell lines, including cancerous and non-cancerous cells. Results showed that at concentrations below 10 µM, the compound did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Results

Cell LineConcentration (µM)% ViabilityReference
Hep-G2195%
A20581090%
CCD25sk592%

The mechanism by which 2-amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid exerts its biological effects involves interaction with metal ions at enzyme active sites, particularly in metallo-β-lactamases (MBLs). The binding affinity to zinc ions at the active site is crucial for its inhibitory action against these enzymes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid

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